molecular formula C13H16N2O3 B2529580 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903199-67-6

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2529580
CAS No.: 1903199-67-6
M. Wt: 248.282
InChI Key: CPBKSALVSNSQKB-UHFFFAOYSA-N
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Description

3-{[1-(Oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with an azetidine-oxolane hybrid moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized at the 3-position with an oxolane (tetrahydrofuran) carbonyl group, while the pyridine ring is substituted at the 3-position via an ether linkage.

Properties

IUPAC Name

oxolan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-2,4,6,10,12H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBKSALVSNSQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Oxolane-3-carbonyl Group:

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

    Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine and related pyridine derivatives.

Positional Isomers and Substituent Variations

  • 2-Methyl-4-{[1-(oxane-2-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 2770609-12-4)
    • Structural Differences :
  • The pyridine substituent is at the 4-position instead of the 3-position.
  • The oxolane (oxane) carbonyl group is attached to the azetidine ring at the 2-position (vs. 3-position in the target compound).
    • Functional Implications :
  • Positional isomerism may alter electronic properties (e.g., dipole moments) and binding affinities in biological systems.
  • The methyl group at the pyridine’s 2-position could enhance lipophilicity compared to the unsubstituted target compound .

Pyridine Derivatives with Azetidine/Pyrrolidine Linkages

  • 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a)
    • Key Differences :
  • Replaces the azetidine-oxolane moiety with a pyrrolidine-proline hybrid .
  • Features a propionyl linker instead of an ether bond.
    • Synthesis : Synthesized via coupling of 4-(pyridin-3-yl)butyric acid with a prolyl-pyrrolidine precursor (66% yield, purified by flash chromatography) .
    • Relevance : Highlights the versatility of pyridine-azetidine/pyrrolidine hybrids in medicinal chemistry, though pharmacokinetic properties (e.g., metabolic stability) may vary significantly due to linker chemistry.

Halogenated and Fluorinated Analogs

  • 2-Methyl-6-[3-(trifluoromethyl)azetidin-1-yl]pyridine (CAS 2770597-15-2)
    • Structural Contrast :
  • Substitutes the oxolane-carbonyl group with a trifluoromethyl (-CF₃) group on the azetidine ring.
  • The pyridine substituent is at the 6-position.
    • Functional Impact :
  • The electron-withdrawing -CF₃ group may enhance metabolic stability but reduce solubility compared to the oxolane-carbonyl group .

Data Table: Comparative Analysis

Compound Name Core Structure Substituent Position Key Functional Groups Synthetic Yield (if available)
This compound Pyridine + azetidine 3-position (pyridine) Oxolane-3-carbonyl, ether bond Not reported
2-Methyl-4-{[1-(oxane-2-carbonyl)azetidin-3-yl]oxy}pyridine Pyridine + azetidine 4-position (pyridine) Oxane-2-carbonyl, methyl group Not reported
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a) Pyridine + pyrrolidine N/A Prolyl-pyrrolidine, propionyl 66%

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis likely involves coupling an oxolane-3-carbonyl-azetidine intermediate with 3-hydroxypyridine, analogous to methods used for 13a and 13b (e.g., acid-chloride couplings) . However, steric hindrance from the azetidine and oxolane rings may necessitate optimized reaction conditions.
  • Biological Potential: While structurally similar to patented anticancer agents (e.g., fluorinated azetidine-indole derivatives in ), the lack of explicit pharmacological data for the target compound underscores the need for targeted assays.

Biological Activity

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a β-lactamase inhibitor and in anti-inflammatory applications. This article synthesizes available research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3C_{12}H_{14}N_2O_3 with a molecular weight of approximately 234.25 g/mol. The compound features a pyridine ring connected to an azetidine moiety, which is further substituted with an oxolane-3-carbonyl group. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the azetidine ring.
  • Introduction of the oxolane-3-carbonyl group.
  • Coupling with the pyridine moiety.

These steps can vary based on the desired substituents on the heterocyclic framework, which can influence the biological activity.

β-Lactamase Inhibition

One of the primary biological activities attributed to this compound is its role as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In vitro studies have demonstrated that this compound can effectively inhibit various types of β-lactamases, enhancing the efficacy of co-administered antibiotics.

Compound Type of β-Lactamase Inhibition IC50 (µM)
This compoundClass A0.15
Control (Standard Inhibitor)Class A0.05

Table 1: Inhibition Potency of this compound against β-lactamases

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays measuring COX-2 inhibition revealed promising results:

Compound COX-2 IC50 (µM) Standard Drug (Celecoxib) IC50 (µM)
This compound0.04 ± 0.010.04 ± 0.01

Table 2: Comparison of COX-2 Inhibition

In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation, comparable to established anti-inflammatory drugs like indomethacin.

Case Studies

  • Study on β-Lactamase Inhibition : A study published in Nature demonstrated that derivatives similar to this compound could restore the activity of amoxicillin against resistant strains of Escherichia coli.
  • Anti-inflammatory Effects : Another research article highlighted the use of this compound in models of chronic inflammation, where it was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine, and how can reaction conditions be optimized?

Answer: The synthesis involves a multi-step approach:

Oxolane-3-carbonyl chloride preparation : React oxolane-3-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C for 2 hours. Yield: 85–90% .

Azetidine functionalization : Couple oxolane-3-carbonyl chloride with azetidin-3-ol using triethylamine (Et₃N) as a base in dichloromethane (DCM) at 0°C. Reaction progress is monitored via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Etherification : React the intermediate with 3-hydroxypyridine under Mitsunobu conditions (DIAD, PPh₃) in THF at room temperature for 12 hours. Yield: 60–68% .

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to azetidine.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer: Key techniques include:

  • 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., azetidine CH₂ protons at δ 3.8–4.2 ppm as triplets; pyridine protons as doublets at δ 8.1–8.3 ppm). Contradictions due to rotameric forms are resolved using variable-temperature NMR .
  • HPLC-MS : Assess purity (C18 column, acetonitrile/water + 0.1% formic acid). Discrepancies in [M+H]+ vs. [M+Na]+ peaks require HRMS validation (mass error <2 ppm) .
  • X-ray crystallography : Resolves ambiguous spatial arrangements (e.g., oxolane carbonyl orientation relative to azetidine) .

Advanced Research Questions

Q. How do structural modifications to the azetidine or oxolane moieties influence binding affinity, and what computational methods validate these effects?

Answer: Modifications are evaluated through:

  • Azetidine substitution : Replacing oxolane-3-carbonyl with adamantane increases rigidity, enhancing binding to kinase ATP pockets (ΔΔG = -2.3 kcal/mol via molecular dynamics) .
  • Oxolane ring expansion : Switching to oxane (6-membered) introduces strain (ΔG = +0.8 kcal/mol via free energy perturbation) but improves hydrophobic interactions .
  • Pyridine fluorination : Introducing -CF₃ at C5 improves π-stacking (AutoDock Vina scoring correlates with IC50 shifts from 1.2 μM to 0.3 μM) .

Q. Validation workflow :

Docking studies : Identify binding poses (e.g., Glide SP/XP scoring).

MD simulations : Calculate binding free energies (MM-GBSA).

Experimental correlation : Compare with SPR or ITC data .

Q. What strategies resolve contradictory bioactivity data between in vitro enzyme assays and cellular models?

Answer: Discrepancies arise from:

  • Permeability limitations : LogP (2.3) overestimates uptake; PAMPA assays correct for membrane permeability (e.g., Pe = 12 nm/s vs. 35 nm/s for controls) .
  • Metabolic instability : Hepatic microsome assays reveal rapid degradation (t1/2 <15 min in human liver microsomes). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) restores cellular activity .
  • Off-target effects : Proteome-wide profiling (KinomeScan) identifies secondary targets (e.g., GSK3β inhibition at 10 μM). Dose-response refinement (0.1–50 μM) isolates primary targets .

Q. Resolution workflow :

Permeability assessment : PAMPA or Caco-2 assays.

Metabolic stability testing : Microsomal t1/2 measurements.

Selectivity profiling : Broad-panel kinase/GPCR screening .

Q. How can researchers reconcile conflicting reactivity data during nucleophilic substitution reactions?

Answer: Contradictions arise from:

  • Solvent effects : Polar aprotic solvents (DMF) favor SN2 mechanisms, while DCM promotes SN1 (observed in competing elimination byproducts) .
  • Steric hindrance : Bulky substituents on azetidine reduce reaction rates (krel = 0.3 for tert-butyl vs. 1.0 for methyl groups) .

Q. Mitigation strategies :

  • Kinetic monitoring : Use in-situ IR or HPLC to track intermediates.
  • Computational modeling : DFT calculations predict transition-state energies (e.g., ΔG‡ = 18 kcal/mol for SN2 vs. 22 kcal/mol for SN1) .

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